
1,4-Diphenylbutadiyne
Overview
Description
1,4-Diphenylbutadiyne (C₁₆H₁₀, CAS 886-66-8) is a conjugated organic compound featuring a central buta-1,3-diyne unit (–C≡C–C≡C–) flanked by phenyl groups. Its linear, rigid structure enables strong π-electron delocalization, making it valuable in materials science, catalysis, and medicinal chemistry . Key properties include:
- Synthesis: Produced via reactions such as the coupling of terminal alkynes or dehydrogenation of 1,4-diphenyl-2-butene, with yields up to 28% in stibine-based reactions .
- Optical Properties: Exhibits phosphorescence in the solid state at low temperatures due to restricted molecular motion and enhanced spin-orbit coupling from heavy atoms (e.g., antimony in adducts) .
- Applications: Used in polymers for enhanced electron delocalization , as a ligand in rare-earth complexes , and in pharmaceuticals as a linker for HCV NS5A inhibitors .
Preparation Methods
Glaser Coupling: The Classical Approach
The Glaser coupling, first reported in 1869 by Carl Andreas Glaser, remains the foundational method for synthesizing 1,4-diphenylbutadiyne. This oxidative homocoupling of terminal alkynes employs copper(I) chloride (CuCl) in aqueous ammonia under an oxygen atmosphere . The reaction proceeds via a two-step mechanism:
-
Formation of copper(I) acetylide : Phenylacetylene reacts with CuCl in ammonia to form phenylacetylide-copper(I) complexes.
-
Oxidative dimerization : Oxygen oxidizes the copper(I) acetylide intermediates, yielding the diyne and copper(I) oxide .
Representative Protocol :
A mixture of phenylacetylene (2 mmol), CuCl (1 mmol), and aqueous ammonia (10 mL) is stirred under O₂ at 60°C for 12 hours. The crude product is extracted with dichloromethane and purified via column chromatography (petroleum ether/ethyl acetate, 50:1) .
Parameter | Value |
---|---|
Yield | 45–60% |
Catalyst | CuCl |
Solvent | NH₃/H₂O |
Temperature | 60°C |
Reaction Time | 12 hours |
While cost-effective, this method suffers from moderate yields and the need for stringent oxygen control .
Eglinton Modification: Enhanced Oxidative Conditions
Geoffrey Eglinton’s modification replaces CuCl with copper(II) acetate (Cu(OAc)₂) in pyridine, improving reaction efficiency . The higher oxidation state of copper facilitates faster dimerization, particularly for sterically hindered alkynes.
Mechanistic Insight :
Cu(II) oxidizes terminal alkynes to radical intermediates, which couple to form the diyne. Pyridine acts as a base and ligand, stabilizing the copper species .
Experimental Example :
Phenylacetylene (5 mmol) and Cu(OAc)₂ (2.5 mmol) are refluxed in pyridine (20 mL) for 6 hours. The mixture is quenched with HCl, extracted with ether, and purified via recrystallization (hexane/CH₂Cl₂) .
Parameter | Value |
---|---|
Yield | 65–75% |
Catalyst | Cu(OAc)₂ |
Solvent | Pyridine |
Temperature | Reflux (115°C) |
Reaction Time | 6 hours |
This method achieves higher yields than classical Glaser coupling but requires toxic pyridine, complicating large-scale applications .
Hay Coupling: TMEDA-Mediated Efficiency
The Hay coupling utilizes tetramethylethylenediamine (TMEDA) as a chelating agent with CuCl, enabling catalytic oxygen-driven cycles . TMEDA enhances copper solubility and stabilizes reactive intermediates, reducing catalyst loading.
Procedure :
Phenylacetylene (10 mmol), CuCl (0.5 mmol), and TMEDA (1.2 mmol) are stirred in THF under O₂ at 25°C for 3 hours. The product is isolated via filtration and washed with methanol .
Parameter | Value |
---|---|
Yield | 70–80% |
Catalyst | CuCl/TMEDA |
Solvent | THF |
Temperature | 25°C |
Reaction Time | 3 hours |
This method is notable for mild conditions and reduced copper waste, making it environmentally favorable .
Palladium-Mediated Cross-Coupling: Hybrid Catalysis
Palladium-based systems, often combined with copper co-catalysts, enable cross-coupling under supercritical carbon dioxide (scCO₂) conditions. Wang et al. reported a protocol using Pd(NH₃)₄Cl₂·H₂O and CuCl₂·2H₂O in scCO₂ at 50°C .
Key Steps :
-
Catalyst Activation : scCO₂ enhances mass transfer and catalyst solubility.
-
Oxidative Coupling : Oxygen (1 MPa) and scCO₂ (9 MPa) drive the reaction, yielding this compound alongside minor byproducts .
Optimized Conditions :
-
Pressure: 9 MPa CO₂ + 1 MPa O₂
-
Catalysts: Pd(NH₃)₄Cl₂·H₂O (10 mol%), CuCl₂·2H₂O (10 mol%)
Parameter | Value |
---|---|
Yield | 85–90% |
Catalysts | Pd/Cu |
Solvent | scCO₂ |
Temperature | 50°C |
Reaction Time | 4 hours |
This method achieves near-quantitative yields but requires specialized equipment for scCO₂ handling .
Photoinduced Cycloaddition: Alternative Pathways
Ultraviolet irradiation of phenylacetylene derivatives in the presence of olefins (e.g., dimethyl fumarate) offers a metal-free route to this compound . The reaction proceeds via [2+2] cycloaddition followed by retro-Diels-Alder cleavage.
Limitations :
-
Low yields (20–30%)
-
Competing side reactions
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
Method | Yield (%) | Catalyst | Conditions | Scalability |
---|---|---|---|---|
Glaser Coupling | 45–60 | CuCl | Aqueous NH₃, O₂ | Moderate |
Eglinton Modification | 65–75 | Cu(OAc)₂ | Pyridine, reflux | Low (toxicity) |
Hay Coupling | 70–80 | CuCl/TMEDA | THF, O₂, 25°C | High |
Pd-Mediated | 85–90 | Pd/Cu | scCO₂, 50°C | Low (equipment) |
Photoinduced | 20–30 | None | UV light | Research-scale |
Mechanistic and Computational Insights
Density functional theory (DFT) studies reveal that Glaser coupling proceeds via a Cu(I)/Cu(III) redox cycle . Key steps include:
Computational models predict that electron-withdrawing substituents accelerate the reaction by stabilizing transition states .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylbutadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diphenylbutene or diphenylbutane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Materials Science
Crystalline Graphitic Nanoribbons
One notable application of 1,4-diphenylbutadiyne is in the synthesis of crystalline graphitic nanoribbons through pressure-induced polymerization. Researchers from Peking University demonstrated that applying high pressure (10 GPa) to this compound leads to the formation of armchair graphitic nanoribbons. This process utilizes solid-state topochemical polymerization, which allows for precise control over the crystal structure and dimensions of the resulting material. The study highlighted that the polymerization initiates via a unique dehydro-Diels-Alder reaction involving phenyl as a dienophile rather than the expected 1,4-addition reaction .
Table 1: Properties of Graphitic Nanoribbons Synthesized from this compound
Property | Value |
---|---|
Width | ~1 nm |
Edge Configuration | Armchair |
Reaction Pressure | 10 GPa |
Polymerization Method | Pressure-induced |
Neuromorphic Computing
Artificial Synapses
In the field of neuromorphic computing, this compound has been utilized to create memristor devices that mimic biological synapses. A study published in early 2023 demonstrated that these devices can perform essential synaptic functions such as paired-pulse facilitation and spike rate-dependent plasticity while consuming remarkably low energy (approximately 25 femtojoules per spike). This advancement is significant for developing energy-efficient neuromorphic systems .
Table 2: Performance Metrics of Memristor Devices Using this compound
Metric | Value |
---|---|
Energy Consumption per Spike | ~25 fJ |
Conductance Change | Linear and Large |
Synaptic Functions Simulated | PPF/PPD, SRDP |
Polymer Chemistry
Conducting Polymers
This compound serves as a monomer for producing conducting polymer nanofibers through various polymerization techniques, including UV-induced radical polymerization and gamma irradiation. These polymers exhibit tunable diameters ranging from 5 to 25 nm and can be synthesized within mesophase templates. The ability to control fiber diameter is crucial for applications in nanotechnology and materials engineering .
Table 3: Characteristics of Poly(diphenylbutadiyne) Nanofibers
Characteristic | Value |
---|---|
Diameter Range | 5 - 25 nm |
Polymerization Method | UV or Gamma Irradiation |
Application Areas | Nanotechnology |
Photophysical Studies
Spectroscopic Applications
Research on the photophysical properties of compounds based on this compound has provided insights into their potential applications in optoelectronics. Studies indicate that this compound can be used to model spectroscopic behaviors in multi-chromophore systems, enhancing our understanding of exciton dynamics and absorption/emission characteristics under varying conditions .
Mechanism of Action
The mechanism of action of 1,4-diphenylbutadiyne involves its ability to participate in various chemical reactions due to its conjugated system. The compound can interact with molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its derivatives, making it useful in applications such as organic electronics and photodynamic therapy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1,4-Diphenyl-1,3-butadiene (C₁₆H₁₄, CAS 886-65-7)
- Structural Differences : Contains a buta-1,3-diene (–CH₂–CH₂–CH₂–CH₂–) core instead of the diyne system.
- Conjugation : Reduced π-electron delocalization compared to 1,4-diphenylbutadiyne, leading to weaker conductivity .
- Synthesis : Prepared via Wittig reactions or dehydrogenation, with yields up to 76% .
- Applications : Primarily studied for its electronic properties in organic semiconductors but less effective than butadiyne derivatives in conductive polymers .
Diphenylethyne (Tolan, C₁₄H₁₀)
- Structural Differences : Single acetylene (–C≡C–) core.
- Conjugation: Limited to one triple bond, resulting in shorter conjugation length and reduced electron delocalization compared to butadiyne .
- Applications: Used in cross-coupling reactions (e.g., Sonogashira coupling) and as a linker in HCV inhibitors, but butadiyne derivatives show improved metabolic stability and potency in pharmaceuticals .
1,4-Bis(phenylethynyl)benzene
- Structural Differences : A benzene ring flanked by two phenylethynyl groups (–C≡C–C₆H₅).
- Conjugation : Extended conjugation via the aromatic core, but butadiyne’s linear structure provides more direct π-orbital overlap .
- Electronic Properties : Comparable conductivity to butadiyne but less suitable for rigid polymer frameworks .
1,4-Diacetoxy-2-butyne (C₈H₁₀O₄)
- Structural Differences : Acetoxy substituents on a butyne backbone.
- Reactivity : Polar substituents increase solubility but reduce thermal stability compared to phenyl groups in butadiyne .
- Applications : Primarily a synthetic intermediate, unlike butadiyne’s role in advanced materials .
Key Research Findings
- Phosphorescence : Unique to this compound derivatives (e.g., stibylethene adducts), attributed to heavy-atom effects and rigid crystal packing .
- Polymer Performance : Poly(1,4-phenylene-1,3-butadiynylene) derivatives exhibit superior electron delocalization vs. diphenylethyne-based polymers .
- Medicinal Chemistry : Butadiyne linkers in HCV NS5A inhibitors enhance resistance profiles and bioavailability compared to ethyne analogs .
Data Tables
Table 1: Optical Properties of Selected Compounds
Compound | UV Absorption (nm) | Phosphorescence (λ_em, nm) |
---|---|---|
This compound | 280–320 | 550 (77 K) |
1,4-Diphenyl-1,3-butadiene | 260–300 | Not observed |
Diphenylethyne | 250–290 | Not observed |
Biological Activity
1,4-Diphenylbutadiyne (DPB) is an arylacetylene compound with significant interest in organic synthesis and materials science. It serves as a precursor for various aromatic compounds and exhibits unique biological activities that are being explored in different research contexts. This article reviews the biological activity of DPB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₆H₁₀
- Molecular Weight : 202.25 g/mol
- CAS Number : 886-66-8
- Structure : DPB consists of two phenyl groups connected by a butadiyne linkage, which contributes to its unique properties.
Biological Activity Overview
This compound has been studied for its phototoxic properties and potential applications in biomedical fields. Its biological activities can be categorized into several key areas:
1. Anticancer Activity
Research indicates that DPB exhibits phototoxic effects on cancer cells. A study published in Photochemistry and Photobiology demonstrated that DPB could induce cell death in certain cancer cell lines when activated by light exposure. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in malignant cells .
2. Antimicrobial Properties
DPB has shown promise as an antimicrobial agent. Its ability to disrupt microbial membranes and generate ROS contributes to its effectiveness against various bacterial strains. Research has indicated that DPB can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .
3. Neuromorphic Computing Applications
Recent advancements have explored the use of DPB in neuromorphic computing systems. A study highlighted its role in artificial synapses, where it aids in improving the speed and energy efficiency of information processing. The unique electronic properties of DPB facilitate its application in creating more efficient synaptic devices .
Case Studies
Reactive Oxygen Species Generation
The phototoxicity mechanism involves the activation of DPB under UV light, leading to the formation of ROS. These reactive species interact with cellular components, causing damage to DNA, proteins, and lipids.
Membrane Disruption
In antimicrobial applications, DPB's hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1,4-diphenylbutadiyne, and how do reaction conditions influence polymerization outcomes?
- Methodology : Synthesis typically involves UV or γ-ray irradiation of monomers in the presence of radical initiators (e.g., benzoin methyl ether) within hexagonal mesophases. Solvent systems (e.g., hydrophobic domains in mesophases) and initiator concentrations critically affect polymerization efficiency .
- Key Variables :
Condition | Effect on Polymerization |
---|---|
UV vs. γ-ray | UV yields controlled nanofiber growth; γ-ray may accelerate cross-linking |
Solvent Polarity | Hydrophobic environments enhance monomer alignment for 1,4-addition |
Initiator Type | Radical initiators promote chain propagation over side reactions |
Q. How is this compound characterized, and what are its critical physical properties?
- Techniques : Melting point analysis (518.4°C for diphenylbutadiyne ), FTIR (C≡C stretching at ~2200 cm⁻¹), and UV-Vis (π→π* transitions ~300 nm). Chromatography (HPLC) can assess purity using C18 columns with acetonitrile/water mobile phases .
- Physical Data :
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₀ | |
Melting Point | 518.4°C | |
CAS Registry | 886-66-8 |
Q. What factors influence the stability of this compound during storage and reactions?
- Stability Considerations : Degradation under prolonged UV exposure due to radical recombination. Thermal stability is high (>300°C), but high-pressure conditions (e.g., >1 GPa) induce solid-state topochemical reactions, forming graphitic nanoribbons .
Advanced Research Questions
Q. How do polymerization mechanisms differ between solid-state and solution-phase reactions?
- Mechanistic Insights : In solution, 1,4-addition dominates, forming linear poly(diphenylbutadiyne) (PDPB) chains . Under high pressure, solid-state topochemical reactions proceed via dehydro-Diels–Alder (DDA) pathways, yielding crystalline graphitic nanostructures .
- Contradiction Resolution : Discrepancies in reaction pathways (e.g., DDA vs. 1,4-addition) require crystallographic analysis (XRD) and in-situ Raman spectroscopy to monitor bond reorganization .
Q. What catalytic conditions lead to stereoselective isomer formation in hydroamination reactions?
- Methodology : Heterobimetallic catalysts (e.g., K₂Ca(NPh₂)₄) in tetrahydrofuran at elevated temperatures yield E/Z isomers of 1-anilino-1,4-diphenylbut-1-ene-3-yne. Stereoselectivity is probed via NMR and DFT calculations .
Q. What role does this compound play in tritium handling systems?
- Application : Acts as a tritium getter in nuclear applications, binding gaseous tritium via π-complexation. Studies suggest compatibility with electrolysis-catalytic exchange systems for tritium recovery .
Q. How can computational modeling resolve contradictions in substituent effects on electronic properties?
- Approach : Density functional theory (DFT) evaluates electron-donating/withdrawing substituents (e.g., pyridyl vs. phenyl) on alkyne conjugation. Symmetric vs. asymmetric electronic distributions are quantified via frontier orbital analysis .
Q. What strategies optimize charge separation in PDPB-ZnO nanoheterojunctions for photocatalytic applications?
- Design : Ligand-free ZnO nanoparticle adsorption onto PDPB nanofibers enhances interfacial charge transfer. Ultrafast spectroscopy (e.g., transient absorption) reveals exciton dissociation kinetics, while methyl orange degradation assays quantify photocatalytic efficiency .
Q. How does high-pressure polymerization alter the structural and electronic properties of this compound?
- Experimental Design : High-pressure X-ray diffraction (HP-XRD) and neutron scattering under >1 GPa reveal distance-selective DDA reactions. Resulting nanoribbons exhibit anisotropic conductivity, validated by four-probe resistivity measurements .
Q. What analytical frameworks address discrepancies in reported reaction yields for cross-coupling reactions?
Properties
IUPAC Name |
4-phenylbuta-1,3-diynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-09-5 | |
Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |
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DSSTOX Substance ID |
DTXSID8061264 | |
Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
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Physical Description |
White needles; [MSDSonline] | |
Record name | 1,4-Diphenylbutadiyne | |
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CAS No. |
886-66-8 | |
Record name | 1,4-Diphenyl-1,3-butadiyne | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |
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Record name | 1,4-Diphenylbutadiyne | |
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Record name | 1,4-Diphenylbutadiyne | |
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Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
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Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |
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Record name | 1,4-DIPHENYLBUTADIYNE | |
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Retrosynthesis Analysis
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